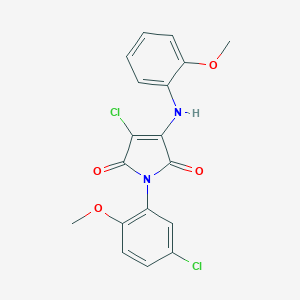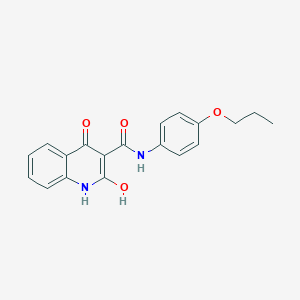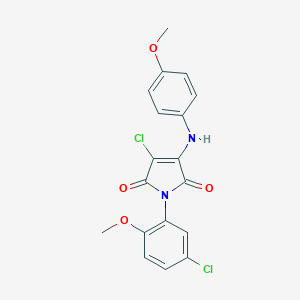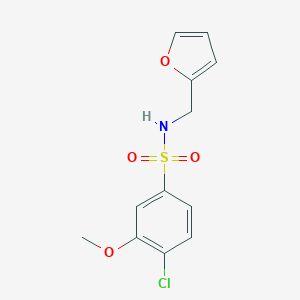
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide, also known as CFMS, is a sulfonamide compound that has been widely used in scientific research for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In animal models of inflammation, this compound has been shown to reduce the infiltration of immune cells into inflamed tissues, which leads to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, this compound has some limitations, including its low yield and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more potent and selective analogs of this compound could lead to the development of more effective therapies for cancer and inflammation.
Synthesis Methods
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine in the presence of a base. The resulting product is then purified by recrystallization. The yield of this compound is typically around 50%.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWQBYQMCYPUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)
![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-nitrobenzohydrazide](/img/structure/B417175.png)
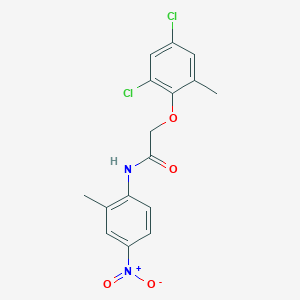
![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
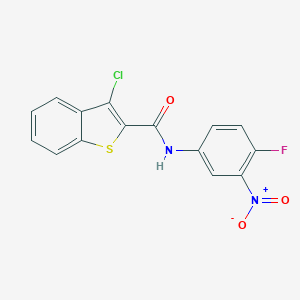
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)
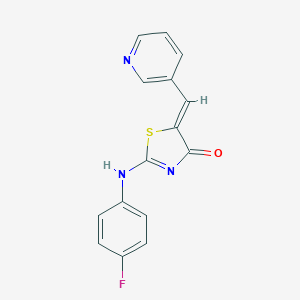

![N-[2-(benzylsulfanyl)ethyl]-2-[3-chloro-2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B417189.png)
